molecular formula C14H14O2 B1201251 meso-Hydrobenzoin CAS No. 579-43-1

meso-Hydrobenzoin

Cat. No. B1201251
CAS RN: 579-43-1
M. Wt: 214.26 g/mol
InChI Key: IHPDTPWNFBQHEB-OKILXGFUSA-N
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Description

Meso-Hydrobenzoin (MHB) is a chemical compound which was first discovered in the late 19th century. It is a derivative of hydrobenzoin and is composed of two molecules of hydrobenzoin linked together by a meso-linkage. MHB is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds. It has a wide range of applications in the pharmaceutical, food and cosmetic industries and is used as a starting material for the synthesis of other compounds.

Scientific Research Applications

  • Meso-Hydrobenzoin (mHB) has been explored for its potential in designing interfaces of crystals, particularly through the understanding of hydrogen-bonding networks and aromatic herringbone packing motifs (Swift, Pal, & McBride, 1998).

  • Chiral, nucleophilic phosphine catalysts have been used in the desymmetrization of this compound, highlighting its utility in enantioselective synthesis (Vedejs, Daugulis, & Tuttle, 2004).

  • This compound has been used in green laboratory experiments, demonstrating its role in the aerobic oxidative cleavage to benzaldehyde using a heterogeneous catalyst. This process emphasizes the concepts of atom economy and E-Factor in chemical education (Lam, Escande, Mellor, Zimmerman, & Anastas, 2019).

  • The compound has been utilized in stereoselective enzymatic esterification, contributing to the preparation of optically pure derivatives in excellent optical purity (Nicolosi, Patti, Piattelli, & Sanfilippo, 1994).

  • Hydrobenzoin, including this compound, has found broad applications in chiral chemistry and synthetic chemistry, underscoring its importance from historical and contemporary perspectives (Okano, 2011).

Biochemical Analysis

Biochemical Properties

meso-Hydrobenzoin plays a crucial role in various biochemical reactions. It is involved in the desymmetrization process using chiral phosphine catalysts . This compound interacts with several enzymes and proteins, including those involved in oxidative cleavage reactions. For instance, this compound can be converted to benzaldehyde using a heterogeneous catalyst in the presence of oxygen . The interactions between this compound and these biomolecules are primarily based on its ability to donate hydrogen atoms, facilitating redox reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidative stress response in cells by acting as a reducing agent. This compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby impacting cellular homeostasis . Additionally, this compound’s role in redox reactions can influence gene expression patterns related to oxidative stress and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through hydrogen bonding and redox reactions. It can act as a hydrogen donor in enzymatic reactions, facilitating the reduction of substrates. This compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity . This compound can also participate in the inhibition or activation of enzymes by altering their redox state, thereby affecting their function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It has been reported that this compound is relatively stable under standard laboratory conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that this compound can maintain its reducing properties over extended periods, making it a reliable reagent for biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance antioxidant defenses by upregulating the expression of detoxifying enzymes . At high doses, this compound can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, facilitating the conversion of substrates through hydrogen transfer . This compound can also influence metabolic flux by modulating the levels of metabolites involved in oxidative stress responses and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization of this compound within specific cellular compartments can affect its accumulation and activity, influencing its biochemical effects.

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its reducing effects . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The presence of this compound in these organelles can enhance its role in redox reactions and cellular metabolism.

properties

IUPAC Name

(1R,2S)-1,2-diphenylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPDTPWNFBQHEB-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021446
Record name erythro-1,2-Diphenylethane-1,2-diol
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index]
Record name meso-Hydrobenzoin
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Vapor Pressure

0.00000021 [mmHg]
Record name meso-Hydrobenzoin
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CAS RN

579-43-1
Record name rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediol
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Record name Hydrobenzoin, meso-
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Record name erythro-1,2-Diphenylethane-1,2-diol
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Record name HYDROBENZOIN, MESO-
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Synthesis routes and methods I

Procedure details

Resin-OsO4 (0.01 Eq. Wt.), N-methylmorpholine-N-oxide (1.5 Eq. Wt.) and trans-stilbene (1.0 Eq. Wt) in the mixed solvent of water/acetone/acetonitrile (in the volume ratio of 1:1:1) were stored at room temperature for 6 hours. After completion of the reaction, the catalyst was filtered off and washed with ethyl acetate. The combined filtrates were concentrated under reduced pressure. The pure product, 1,2-diphenyl-1,2-ethandiol was obtained by removing the solvent at reduced pressure followed by column chromatography. (yield 93%).
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Synthesis routes and methods II

Procedure details

To a slurry of 97.0 g of benzil in 1 liter of 95% EtOH was added 20 g of sodium borohydride. After stirring 10 minutes, the mixture was diluted with 1 liter of water and the mixture was treated with activated carbon. The mixture was then filtered trough supercel and the filtrate heated and diluted with an additional 2 liters of water until it became slightly cloudy. The mixture was then cooled to 0 to 5° C. and the resulting crytals were collected and washed with cold water. The crystals were then dried in vacuo.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of meso-Hydrobenzoin?

A1: this compound has the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound's structure can be elucidated using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), UV-Vis spectroscopy, and Gas Chromatography-Mass Spectrometry (GCMS). []

Q3: How is this compound utilized in asymmetric synthesis?

A4: this compound serves as a valuable starting material for synthesizing enantiomerically pure compounds. One approach involves using chiral lactols for selective acetal formation with this compound, leading to the production of enantiopure (S)-Benzoin. []

Q4: Can this compound be used as a chiral auxiliary?

A5: Yes, acrylic ester derivatives containing this compound-derived chiral auxiliaries have been successfully employed in 1,3-dipolar cycloadditions with azomethine ylides. This reaction yields highly substituted pyrrolidines with high enantiomeric excess (ee). [, ]

Q5: How does this compound react in oxidative cleavage reactions?

A6: this compound undergoes oxidative cleavage to yield benzaldehyde. This reaction is highly selective, producing benzaldehyde exclusively, with water as the only byproduct. Notably, heterogeneous catalysts, such as earth-abundant metal oxides, have been successfully employed for this transformation. []

Q6: Can you elaborate on the use of this compound in studying C-C bond cleavage?

A7: this compound acts as a simplified model for sugar-derived polyalcohols, aiding in the investigation of selective C-C bond cleavage. Researchers have explored the use of vanadium active sites anchored on mesoporous silica for this purpose. []

Q7: Has this compound been used in electrochemical reactions?

A8: Yes, this compound dibenzoate, alongside threo-2-benzoyloxy-1,2-diphenylethanol, has been synthesized through the anodic reaction of benzoic acid in acetonitrile with trans- and cis-stilbenes. This electrochemical process utilizes platinum electrodes and provides insights into the stereochemistry of the reaction. []

Q8: Have any computational studies been conducted on this compound?

A8: While the provided abstracts do not explicitly mention computational studies, techniques like molecular modeling and simulations could be employed to study its conformational preferences, interactions with catalysts, and reaction mechanisms.

Q9: How does the structure of this compound contribute to its reactivity?

A10: The presence of two hydroxyl groups on adjacent carbon atoms (vicinal diol) significantly influences this compound's reactivity. These hydroxyl groups can participate in various reactions, such as acetal formation, esterification, and oxidation. Additionally, the two phenyl groups introduce steric hindrance, influencing the stereochemical outcome of reactions. [, , ]

Q10: Are there specific formulation strategies to enhance the stability of this compound?

A10: While specific formulation strategies are not discussed in the provided abstracts, general approaches like controlling storage temperature, using appropriate packaging materials, and avoiding contact with oxidizing agents could be considered.

Q11: What is known about the solubility of this compound in different solvents?

A12: The solubility of this compound can vary depending on the solvent polarity. Research on the aerobic C-C bond cleavage of this compound highlighted the importance of solvent choice, with weakly polar solvents like toluene and ethyl acetate proving to be suitable for the reaction. []

Q12: What are some essential tools and resources for research involving this compound?

A13: Essential tools include standard organic synthesis equipment, spectroscopic techniques like NMR and IR, and chromatographic methods for purification and analysis. Access to crystallographic techniques is also beneficial for studying crystal structures and packing motifs. [, ]

Q13: What are some historical milestones in the research of this compound?

A14: Early studies focused on understanding its crystal structure, absolute configuration, and dipole moment. [, ] Later research explored its utility in asymmetric synthesis, particularly as a starting material for chiral building blocks and as a chiral auxiliary. [, , ] The emergence of new catalytic methods, such as those using chiral phosphines and heterogeneous catalysts, further expanded its applications in organic synthesis. [, ]

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